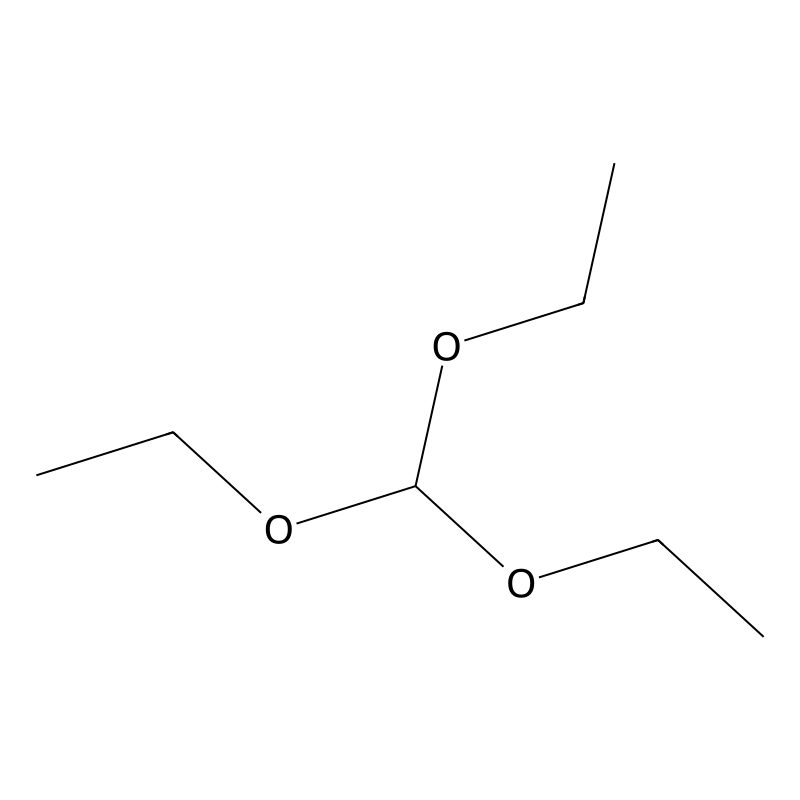Triethyl orthoformate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Solvent:
- DME is a versatile solvent due to its polarity, miscibility with various other solvents, and relatively high boiling point (141.6 °C).
- It is commonly used in organic synthesis, particularly in reactions involving organometallic reagents, which are compounds containing carbon-metal bonds.
- DME is also a suitable solvent for polymers, such as polyesters and polyamides, and can be used in their processing and characterization.
Electrolyte:
- DME can be employed as an electrolyte in lithium-ion batteries due to its ability to dissolve lithium salts and its wide electrochemical window.
- Research is ongoing to explore DME-based electrolytes for improving the performance and safety of lithium-ion batteries.
Pharmaceutical Applications:
- DME has potential applications in the pharmaceutical industry due to its solvating properties and miscibility with water.
- It can be used in the manufacturing of certain medications and drug delivery systems.
Other Applications:
- DME is also used in various other scientific research fields, such as catalysis, material science, and analytical chemistry, due to its unique properties.
Triethyl orthoformate is an organic compound characterized by the formula HC(OC₂H₅)₃. It is a colorless, volatile liquid with a pungent odor, classified as an ortho ester of formic acid. This compound is commercially significant and is primarily utilized in organic synthesis due to its reactivity and versatility in various
- Bodroux-Chichibabin Aldehyde Synthesis: It reacts with Grignard reagents to produce aldehydes with an increased carbon chain length.
- Esterification: It serves as an effective reagent for converting carboxylic acids into ethyl esters without the need for additional catalysts, by driving off water produced during the reaction .
- Formylation Reactions: Under acidic conditions, triethyl orthoformate can generate dialkoxycarbon ions, which can be used for formylation of various substrates .
Triethyl orthoformate can be synthesized through several methods:
- Sodium Ethoxide Method: Sodium ethoxide reacts with chloroform to produce triethyl orthoformate.
- Ethanol Method: This method employs ethanol and sodium hydroxide under phase transfer catalysis to yield triethyl orthoformate.
- Benzoyl Chloride Method: Involves benzoyl chloride, formamide, and ethanol under catalytic conditions to produce triethyl orthoformate along with other byproducts .
Triethyl orthoformate finds extensive applications in various fields:
- Organic Synthesis: It is widely used as a reagent for synthesizing esters, aldehydes, and other organic compounds.
- Pharmaceutical Industry: Its derivatives are utilized in the preparation of antimalarial drugs and other pharmaceuticals.
- Coordination Chemistry: It aids in converting metal aquo complexes to corresponding ethanol complexes .
- Photographic Agents: Used in the production of photosensitive materials and dyes .
Studies involving triethyl orthoformate often focus on its reactivity with amines and other nucleophiles. For instance, it can react with amines to form imidates or amidines through nucleophilic attack mechanisms. Such reactions are valuable for synthesizing complex organic molecules like triazachrysenes and quinazolines . The compound's ability to form stable intermediates makes it useful in one-pot reactions that simplify synthetic pathways.
Several compounds share structural or functional similarities with triethyl orthoformate. Here are some notable examples:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Diethyl orthoformate | Orthoester | Less volatile; used primarily for similar esterification reactions. |
| Ethyl orthoformate | Orthoester | Smaller alkyl group; exhibits different reactivity profiles compared to triethyl orthoformate. |
| Trimethyl orthoformate | Orthoester | More sterically hindered; used less frequently in synthesis due to lower reactivity. |
| Methyl formate | Ester | Simpler structure; primarily used as a solvent or intermediate rather than a reagent. |
Triethyl orthoformate stands out due to its efficiency in driving esterification reactions to completion and its diverse applications across various fields of chemistry, particularly organic synthesis and coordination chemistry .
Physical Description
Liquid
XLogP3
Boiling Point
LogP
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 7 of 501 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 494 of 501 companies with hazard statement code(s):;
H226 (88.87%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (21.26%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (43.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms


Flammable;Irritant
Other CAS
108055-42-1
Wikipedia
Use Classification
Fire Hazards -> Flammable - 3rd degree
General Manufacturing Information
Paint and coating manufacturing
Ethane, 1,1',1''-[methylidynetris(oxy)]tris-: ACTIVE








